molecular formula C8H12N2O5S B13006295 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid

2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B13006295
M. Wt: 248.26 g/mol
InChI Key: WGQHVBCGGFPFIG-UHFFFAOYSA-N
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Description

2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is a pyrazole-based acetic acid derivative characterized by an ethylsulfonyl substituent at the 4-position of the pyrazole ring, a methyl group at the 1-position, and an acetic acid moiety linked via an oxygen atom at the 5-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12N2O5S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(4-ethylsulfonyl-2-methylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C8H12N2O5S/c1-3-16(13,14)6-4-9-10(2)8(6)15-5-7(11)12/h4H,3,5H2,1-2H3,(H,11,12)

InChI Key

WGQHVBCGGFPFIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N(N=C1)C)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxylic Acid Moiety: The final step involves the esterification of the pyrazole derivative with chloroacetic acid, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8): Features a methyl group at the 4-position of the pyrazole ring and lacks the ethylsulfonyl moiety. Similarity score: 0.80 .

2-(4-Nitro-1H-pyrazol-1-yl)acetic acid (CAS 400755-43-3): Substitutes the ethylsulfonyl group with a nitro group, another electron-withdrawing substituent. Similarity score: 0.80 .

2-((4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 1005627-33-7): Replaces the pyrazole-oxygen linkage with a thioether and incorporates a triazole ring. Molecular formula: C10H13N5O2S .

2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1823818-15-0): Contains a fluorine atom at the 5-position and an ethyl group at the 1-position. Molecular formula: C8H11FN2O2 .

Structural Differences:

  • Linker group : The oxygen linker in the main compound contrasts with the thioether in CAS 1005627-33-7, which may alter solubility and metabolic stability .
  • Heterocyclic systems : The triazole ring in CAS 1005627-33-7 introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and polarity .

Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Main compound Not reported Not reported Not reported Not reported Not reported
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (6645-69-8) C6H8N2O2 140.14 Not reported Not reported ~3.5 (estimated)
2-(4-Nitro-1H-pyrazol-1-yl)acetic acid (400755-43-3) C5H5N3O4 171.11 Not reported Not reported ~2.8 (estimated)
CAS 1005627-33-7 C10H13N5O2S 267.31 1.48 (predicted) 546.1 (predicted) 3.10
CAS 1823818-15-0 C8H11FN2O2 186.19 Not reported Not reported Not reported

Key Observations:

  • Acidity : The pKa of CAS 1005627-33-7 (3.10) suggests moderate acidity, likely due to the thioether group’s electron-donating effects. The main compound’s ethylsulfonyl group may lower the pKa further compared to nitro or methyl analogs .
  • Thermal stability : The high predicted boiling point of CAS 1005627-33-7 (546.1°C) reflects its larger molar mass and polarizable sulfur atom .

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